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molecular formula C6H8N2O3 B011036 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid CAS No. 101184-10-5

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

Cat. No. B011036
M. Wt: 156.14 g/mol
InChI Key: BIIBLAGNYXUUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556665

Procedure details

In a manner similar to Example I react 2,3-dihydro-5-ethyl-2-oxo-1H-imidazole-4-carboxylic acid with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9]([OH:11])=O)[CH3:2].[CH3:12][C:13]1[N:14]([C:18]2[CH:26]=[CH:25][C:21](C(O)=O)=[CH:20][CH:19]=2)[CH:15]=[CH:16][N:17]=1>>[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9](=[O:11])[C:21]1[CH:25]=[CH:26][C:18]([N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH3:12])=[CH:19][CH:20]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(NC(N1)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(NC1C(C1=CC=C(C=C1)N1C(=NC=C1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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